

Application Notes and Protocols: **1H-Indole-2-methanol** as a Fluorescent Probe

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Compound of Interest

Compound Name: **1H-Indole-2-methanol**

Cat. No.: **B185676**

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Introduction

Indole and its derivatives are a well-established class of fluorophores, forming the basis for the intrinsic fluorescence of tryptophan in proteins and serving as the core scaffold for numerous synthetic fluorescent probes.[1][2] The indole ring system exhibits fluorescence that is highly sensitive to the local environment, making it an attractive candidate for the development of probes that can report on changes in polarity, pH, and the presence of specific analytes.[1][2] **1H-Indole-2-methanol**, a simple substituted indole, represents a potential starting point for the development of novel fluorescent probes. While comprehensive photophysical data for **1H-Indole-2-methanol** is not extensively documented in scientific literature, its structural similarity to other fluorescent indoles suggests it may possess useful properties.

These application notes provide a framework for the characterization and potential application of **1H-Indole-2-methanol** as a fluorescent probe. The protocols outlined below are generalized for the investigation of a novel fluorescent compound and can be adapted for specific research needs.

1. Physicochemical Properties of **1H-Indole-2-methanol**

A summary of the known properties of **1H-Indole-2-methanol** is presented in Table 1. These data are essential for sample preparation and for designing experiments.

Property	Value	Reference
Molecular Formula	C ₉ H ₉ NO	[3][4]
Molecular Weight	147.17 g/mol	[3][4]
Appearance	White to light yellow to tan solid	[5]
Melting Point	72-78 °C	[3][5]
CAS Number	24621-70-3	[3][4]

2. Hypothetical Application: pH Sensing

The nitrogen atom in the indole ring can be protonated or deprotonated depending on the pH of the surrounding medium. This can significantly alter the electronic structure and, consequently, the fluorescence properties of the molecule.[2] Therefore, a potential application of **1H-Indole-2-methanol** is as a fluorescent probe for pH. It is hypothesized that changes in pH will lead to shifts in the fluorescence emission spectrum or changes in fluorescence intensity, which can be calibrated to provide a quantitative measure of pH.

3. Experimental Protocols

The following protocols provide a detailed methodology for the characterization and application of a novel fluorescent probe, using **1H-Indole-2-methanol** as the example compound.

3.1. Protocol for Photophysical Characterization

This protocol describes the steps to determine the fundamental photophysical properties of **1H-Indole-2-methanol**.

3.1.1. Materials

- **1H-Indole-2-methanol**
- Spectroscopic grade solvents (e.g., ethanol, cyclohexane, dimethyl sulfoxide)
- Quinine sulfate (for quantum yield determination)

- UV-Vis spectrophotometer
- Fluorometer
- Quartz cuvettes (1 cm path length)

3.1.2. Procedure

- Stock Solution Preparation: Prepare a 1 mM stock solution of **1H-Indole-2-methanol** in a chosen solvent (e.g., ethanol).
- Absorption Spectroscopy:
 - Dilute the stock solution to a concentration that gives an absorbance maximum between 0.1 and 1.0.
 - Record the absorption spectrum from 200 to 600 nm.
 - The wavelength of maximum absorbance (λ_{abs}) should be noted.
- Emission Spectroscopy:
 - Using the same diluted solution, excite the sample at its λ_{abs} .
 - Record the emission spectrum from the excitation wavelength +10 nm to 700 nm.
 - The wavelength of maximum emission (λ_{em}) should be identified.
- Quantum Yield Determination (Relative Method):
 - Prepare a series of dilutions of the sample and a reference standard (e.g., quinine sulfate in 0.1 M H_2SO_4 , quantum yield = 0.54) with absorbances less than 0.1 at the excitation wavelength.
 - Measure the absorbance and integrated fluorescence intensity for each dilution.
 - Plot integrated fluorescence intensity versus absorbance for both the sample and the standard.

- The quantum yield (Φ) is calculated using the following equation: $\Phi_{\text{sample}} = \Phi_{\text{std}} * (\text{slope}_{\text{sample}} / \text{slope}_{\text{std}}) * (\text{n}_{\text{sample}}^2 / \text{n}_{\text{std}}^2)$ where slope is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

3.1.3. Hypothetical Data Presentation

The results of the photophysical characterization should be summarized in a table for clarity.

Parameter	Value (Hypothetical)
λ_{abs} (in Ethanol)	280 nm
λ_{em} (in Ethanol)	350 nm
Stokes Shift	70 nm
Molar Extinction Coefficient (ϵ)	5,000 M ⁻¹ cm ⁻¹
Quantum Yield (Φ)	0.15

3.2. Protocol for pH Titration

This protocol details the investigation of the pH-dependent fluorescence of **1H-Indole-2-methanol**.

3.2.1. Materials

- **1H-Indole-2-methanol** stock solution (1 mM in ethanol)
- A series of buffers with a wide range of pH values (e.g., pH 2 to 12)
- Fluorometer
- pH meter

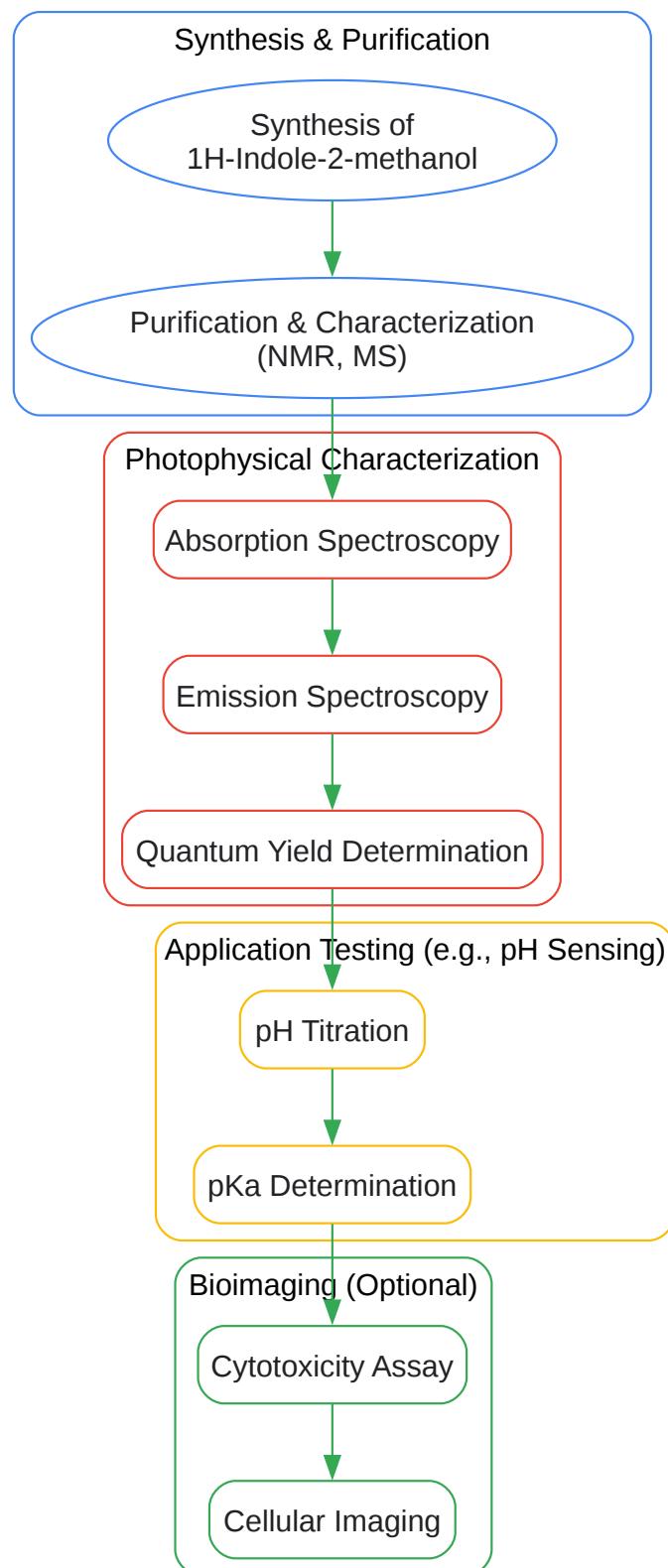
3.2.2. Procedure

- Prepare a series of solutions with a final concentration of 10 μM **1H-Indole-2-methanol** in different pH buffers. Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%).
- For each solution, measure the fluorescence emission spectrum, exciting at the λ_{abs} determined previously.
- Plot the fluorescence intensity at the λ_{em} as a function of pH.
- If a ratiometric response is observed (i.e., a shift in the emission maximum), plot the ratio of fluorescence intensities at two different wavelengths as a function of pH.
- The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.

4. Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for characterizing a novel fluorescent probe.

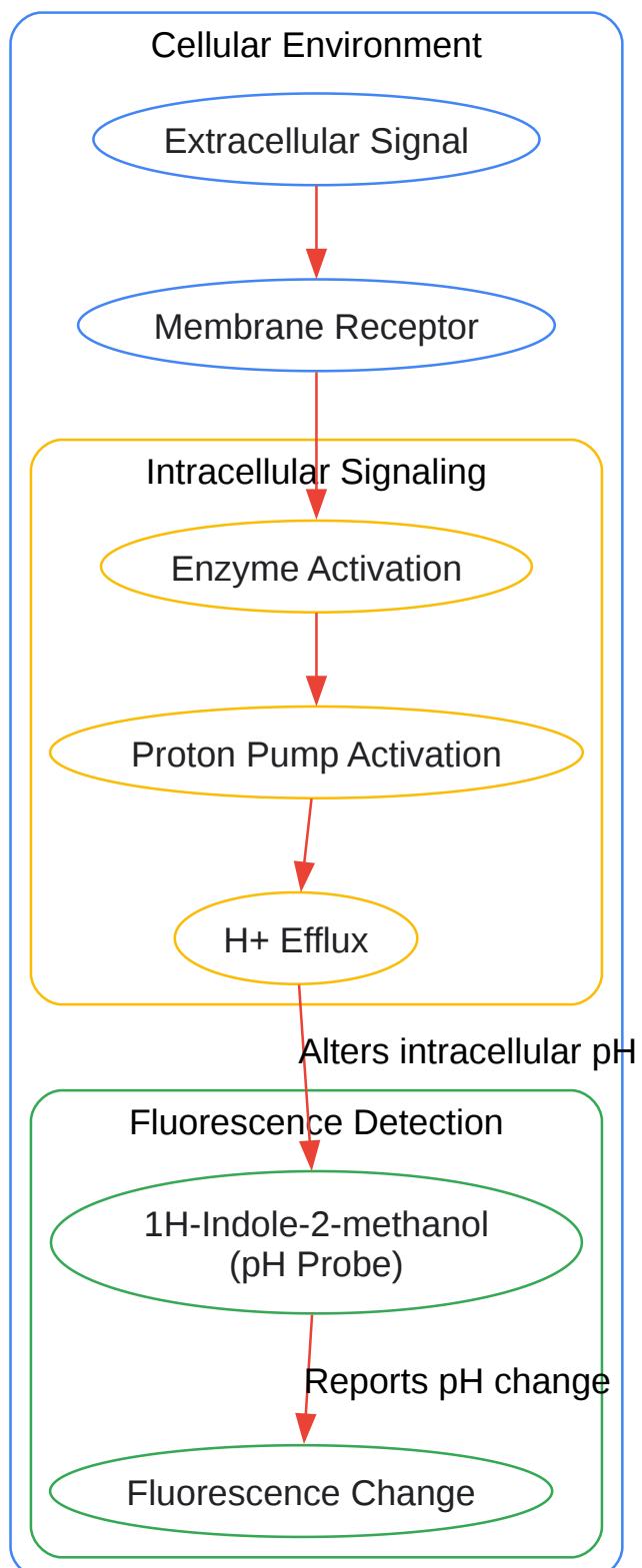


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Caption: A generalized workflow for the synthesis and characterization of a novel fluorescent probe.

4.2. Hypothetical Signaling Pathway

This diagram illustrates a hypothetical scenario where an indole-based pH probe could be used to monitor changes in intracellular pH resulting from a signaling cascade.



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